(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE
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Overview
Description
(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may involve crystallization or distillation techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., potassium carbonate)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: N-alkylated piperazine derivatives
Scientific Research Applications
(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERAZINO)METHANONE: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.
(4-ETHYL-5-METHYL-3-THIENYL)(4-PROPYLPIPERAZINO)METHANONE: Similar structure but with a propyl group instead of an ethyl group on the piperazine moiety.
(4-ETHYL-5-METHYL-3-THIENYL)(4-BUTYLPIPERAZINO)METHANONE: Similar structure but with a butyl group instead of an ethyl group on the piperazine moiety.
Uniqueness
(4-ETHYL-5-METHYL-3-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of the thienyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12-11(3)18-10-13(12)14(17)16-8-6-15(5-2)7-9-16/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWFRRDDSXHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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